molecular formula C10H10N2O4 B1310316 (6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester CAS No. 883545-12-8

(6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester

Cat. No.: B1310316
CAS No.: 883545-12-8
M. Wt: 222.2 g/mol
InChI Key: MNDMDSFKIGMHFP-UHFFFAOYSA-N
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Description

(6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester is a compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester typically involves the condensation of 2-aminophenol with various aldehydes or acids. One common method includes the reaction of 2-aminophenol with an appropriate aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . Another approach involves using 2-aminophenol with isothiocyanates or ortho-esters under different reaction conditions and catalysts .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: (6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzoxazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and ester groups allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

methyl 2-(6-amino-2-oxo-1,3-benzoxazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-15-9(13)5-12-7-3-2-6(11)4-8(7)16-10(12)14/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDMDSFKIGMHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)N)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate (0.570 g, 2.260 mmol) and 10% w/w Pd/C (a catalytic amount) in MeOH (30 ml) and ethyl acetate (30 ml) was hydrogenated in a Parr apparatus at 20 psi for 1 hour. The catalyst was filtered off and the solvent was removed affording methyl 2-(6-amino-2-oxobenzo[d]oxazol-3(2H)-yl)acetate (0.497 g, 2.237 mmol, 99% yield). MS/ESI+ 222.9 [MH]+.
Name
methyl 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

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